5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Hydrosulfide Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic substituents, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential activity against various pathogens or cancer cell lines.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Triazole derivatives are often explored for their ability to inhibit enzymes or receptors involved in disease processes.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
What sets 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O2S/c1-23(2)15-8-5-13(6-9-15)12-20-24-18(21-22-19(24)27)14-7-10-16(25-3)17(11-14)26-4/h5-12H,1-4H3,(H,22,27)/b20-12+ |
InChI Key |
FUFZIJJVIKYKMB-UDWIEESQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.